D-Ribose-18O

Mass Spectrometry Internal Standard Quantitative Analysis

D-Ribose-18O (CAS 3276-17-3) is a stable, non-radioactive 18O-labeled pentose sugar essential for quantitative LC/GC-MS, NMR oxygen-exchange kinetics, and multi-isotope metabolic flux studies. Unlike unlabeled ribose, its distinct mass shift and unique 13C NMR isotope effect enable precise quantification of endogenous ribose and tracking of anomeric oxygen fate. Choose this 18O-labeled standard over 13C or 2H labels when your mechanistic or tracer study demands oxygen-specific insight.

Molecular Formula C5H10O5
Molecular Weight 152.13 g/mol
Cat. No. B12398198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-18O
Molecular FormulaC5H10O5
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i6+2
InChIKeyPYMYPHUHKUWMLA-ABCPKWAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-18O: Procurement Overview for a Specialized Oxygen-18 Stable Isotope-Labeled Monosaccharide


D-Ribose-18O (CAS 3276-17-3) is a stable isotope-labeled analog of the essential pentose sugar D-ribose, wherein the most abundant oxygen-16 isotope is substituted with the heavier, non-radioactive oxygen-18 isotope . With a molecular formula of C5H10O4(18O) and a molecular weight of 152.13 g/mol, this compound is primarily utilized as a specialized research tool in quantitative mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and metabolic flux analysis [1]. Its utility stems from the distinct mass and NMR signal properties conferred by the 18O label, enabling precise tracking and quantification of ribose and its derivatives in complex biological systems without altering its fundamental biochemical interactions [2].

Why D-Ribose-18O Cannot Be Substituted by Unlabeled or 13C-Labeled D-Ribose in Quantitative Analysis


In analytical workflows requiring precise, instrument-based quantification, generic substitution of an isotopic label is not viable due to fundamental differences in analytical performance [1]. Unlabeled D-ribose (MW ~150.13 g/mol) cannot serve as an internal standard for LC-MS or GC-MS as it is chemically indistinguishable from the endogenous analyte, rendering accurate quantification impossible [2]. While 13C-labeled D-ribose is a common alternative, the choice of 18O labeling offers specific advantages for certain applications. The distinct mass shift from 18O allows for resolution in mass spectrometry, but more critically, the 18O isotope induces a measurable shift in 13C NMR spectra, a property not shared by 13C or deuterium (2H) labels [3]. This unique NMR signature enables specific types of kinetic and mechanistic studies, such as tracking oxygen exchange at the anomeric carbon, that are inaccessible with other isotopic labels [4].

Quantitative Evidence for D-Ribose-18O Differentiation in Mass Spectrometry and NMR Applications


Mass Spectrometry Differentiation: D-Ribose-18O vs. Unlabeled D-Ribose

For quantitative analysis using LC-MS or GC-MS, D-Ribose-18O provides a distinct mass shift that enables its use as a stable isotope-labeled internal standard (SIL-IS) [1]. In contrast, unlabeled D-ribose has an identical mass to the endogenous analyte, making it unsuitable for this purpose and leading to inaccurate quantification due to matrix effects and ionization variability [2].

Mass Spectrometry Internal Standard Quantitative Analysis

NMR Kinetic Analysis: Oxygen Exchange Rate of D-Ribose vs. D-Glucose

Using the 18O isotope shift in 13C NMR, the oxygen-exchange reaction rate at the anomeric carbon of D-ribose was quantified and compared to that of D-glucose [1]. At 25°C across a pH range of 2 to 9, the oxygen-exchange rate for D-ribose was found to be approximately 20-fold greater than the rate for D-glucose [1]. This demonstrates that the 18O label in D-ribose can be leveraged to study significantly faster dynamic processes.

NMR Spectroscopy Kinetics Oxygen Exchange Mechanistic Studies

Comparative NMR Kinetic Ranking Among Aldoses

In a comprehensive NMR study using the 18O isotope shift, the relative rates of oxygen exchange for several aldoses were compared [1]. At 25-26°C across a pH range of 2 to 10, the exchange rates increased in the following sequence: D-glucose, D-mannose, D-ribose, D-2-deoxyribose [1]. This positions D-ribose as having a distinct, intermediate kinetic profile among common sugars.

NMR Spectroscopy Kinetics Aldoses Reaction Mechanisms

High-Value Application Scenarios for D-Ribose-18O Procurement


Quantitative LC-MS/MS Metabolomics and Pharmacokinetic Studies

For the precise quantification of endogenous D-ribose or its metabolites in complex biological samples (e.g., plasma, urine, cell lysates), D-Ribose-18O serves as an essential stable isotope-labeled internal standard (SIL-IS) [1]. Its use corrects for variability in sample preparation, ionization efficiency, and instrument drift, ensuring high-quality, reproducible quantitative data for metabolomics and drug development studies [2].

Mechanistic Investigation of Glycosidic Bond Hydrolysis and Formation

D-Ribose-18O is the optimal tracer for investigating the kinetics of oxygen exchange at the anomeric carbon using 13C NMR spectroscopy [1]. This technique is uniquely suited for studying the mechanisms of enzyme-catalyzed reactions involving ribose, such as those of nucleoside hydrolases and phosphorylases, where tracking oxygen fate is critical for understanding catalysis [2].

Multi-Isotope Metabolic Flux Analysis (MFA)

In advanced metabolic flux studies requiring the simultaneous tracing of carbon and oxygen atoms, D-Ribose-18O can be combined with 13C-labeled substrates [1]. This multi-isotope approach provides a more comprehensive and quantitative map of metabolic pathways, particularly those involving phosphoryl transfer and hydrolysis reactions in nucleotide and carbohydrate metabolism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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